Lipophilicity (LogP) Comparison Reveals the 4‑CF₃ Isomer Occupies a Unique Intermediate Hydrophobicity Range Among Trifluoromethyl‑Pyridazin‑3‑amine Isomers
The calculated octanol/water partition coefficient (LogP) differentiates the three trifluoromethyl‑pyridazin‑3‑amine regioisomers. The 4‑CF₃ isomer exhibits an intermediate LogP of 1.08, which is 0.07 units higher than the 6‑CF₃ isomer (LogP 1.01) and 0.58 units lower than the 5‑CF₃ isomer (LogP 1.66) [1]. This intermediate lipophilicity avoids the excessively low LogP of the unsubstituted parent pyridazin‑3‑amine (LogP 0.64) and the potentially overly lipophilic character of the 5‑CF₃ isomer, positioning the 4‑CF₃ compound favorably with respect to Lipinski’s rule of five guidelines for oral drug candidates [2].
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.08 (4-(trifluoromethyl)pyridazin-3-amine) |
| Comparator Or Baseline | 6-CF₃ isomer: LogP = 1.01; 5-CF₃ isomer: LogP = 1.66; Unsubstituted pyridazin-3-amine: LogP = 0.64; 4-Methylpyridazin-3-amine: LogP = 0.95 |
| Quantified Difference | ΔLogP vs. 6-CF₃ isomer: +0.07; ΔLogP vs. 5-CF₃ isomer: −0.58; ΔLogP vs. unsubstituted: +0.44; ΔLogP vs. 4-methyl: +0.13 |
| Conditions | Calculated LogP values from supplier technical datasheets (Leyan, Chemsrc, 0elem, biochemsafebuy). Experimental shake‑flask LogP values not publicly available for direct comparison. |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability, aqueous solubility, and plasma protein binding; the intermediate LogP of the 4‑CF₃ isomer may offer a more balanced absorption and distribution profile compared to its more polar or more lipophilic regioisomers during lead optimization.
- [1] Chemsrc. 6-(Trifluoromethyl)pyridazin-3-amine, CAS 935777-24-5, LogP 1.00770. https://www.hzbp.cn (accessed 2026-05-07). View Source
- [2] 0elem.com. Pyridazin-3-amine (3-Aminopyridazine), CAS 5469-70-5, LogP 0.64. https://www.0elem.com (accessed 2026-05-07). View Source
